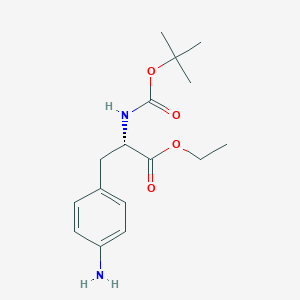

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

描述

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound that features an ethyl ester group, an aminophenyl group, and a tert-butoxycarbonyl-protected amino group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-bromopropanoate and 4-nitroaniline.

Formation of Intermediate: The first step involves the nucleophilic substitution of ethyl 3-bromopropanoate with 4-nitroaniline to form ethyl 3-(4-nitrophenyl)propanoate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected intermediate.

Chiral Resolution: The final step involves the chiral resolution of the intermediate to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amide or other substituted derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H24N2O4

- Molecular Weight : 308.37 g/mol

- CAS Number : 67630-01-7

- InChI Key : YGUWRFUPGXSHNX-ZDUSSCGKSA-N

Medicinal Chemistry

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate plays a significant role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Anticancer Agents

Research has explored the potential of this compound as a precursor for anticancer agents. For instance, derivatives of Boc-4-amino-L-phenylalanine have been synthesized to create peptide analogs that exhibit cytotoxic effects on cancer cell lines. The incorporation of the amino group at the para position of the phenyl ring is crucial for binding to target receptors involved in tumor growth.

Peptide Synthesis

The compound is extensively used in solid-phase peptide synthesis (SPPS). Its Boc (tert-butoxycarbonyl) protecting group is advantageous because it can be selectively removed under mild acidic conditions, allowing for the subsequent coupling of amino acids to form peptides.

Table: Comparison of Protective Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Common Applications |

|---|---|---|---|

| Boc | Moderate | Acidic (TFA) | SPPS |

| Fmoc | High | Basic (piperidine) | SPPS |

| Z | Low | Acidic | Solution-phase synthesis |

Drug Development

The compound's derivatives are being investigated for their potential as drug candidates targeting various diseases. The ability to modify the amino acid side chains allows researchers to tailor pharmacokinetic properties such as solubility and permeability.

Case Study: Neuroprotective Agents

Studies have indicated that certain derivatives of this compound exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's. The structural modifications enhance interaction with neurotransmitter receptors, which is critical for therapeutic efficacy.

Research Use and Formulation

The compound is primarily utilized for research purposes, particularly in biochemical assays and formulations aimed at understanding its biological activity.

Table: Stock Solution Preparation for this compound

| Concentration | Volume of Solvent (mL) |

|---|---|

| 1 mM | 3.2429 |

| 5 mM | 0.6486 |

| 10 mM | 0.3243 |

作用机制

The mechanism of action of (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions at other functional groups.

相似化合物的比较

Similar Compounds

®-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate: The enantiomer of the compound with different chiral properties.

Ethyl 3-(4-aminophenyl)-2-amino propanoate: Lacks the tert-butoxycarbonyl protection.

Ethyl 3-(4-nitrophenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Contains a nitro group instead of an amino group.

Uniqueness

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its chiral nature and the presence of the tert-butoxycarbonyl-protected amino group. This protection allows for selective reactions and enhances the compound’s stability, making it valuable in synthetic and medicinal chemistry.

生物活性

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, identified by CAS number 67630-01-7, is a compound with significant biological activity. Its molecular formula is C16H24N2O4, and it has a molecular weight of approximately 308.37 g/mol . This compound is a derivative of amino acids and has been studied for its potential therapeutic applications.

The compound exhibits various chemical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 308.37 g/mol |

| Log P (octanol-water partition coefficient) | 1.98 - 2.38 |

| Solubility | 0.408 mg/ml |

| Bioavailability Score | 0.56 |

| GI Absorption | High |

These properties suggest that the compound has favorable characteristics for absorption and bioavailability, which are critical for therapeutic efficacy .

This compound is believed to interact with specific biological targets, potentially influencing pathways related to cell signaling and metabolism. The presence of an amino group suggests potential interactions with receptors or enzymes that are critical in various physiological processes.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have indicated that compounds similar to this compound exhibit anticancer properties. Research has shown that such compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

- Inhibition of Enzymatic Activity : Some derivatives have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions like metabolic syndrome or diabetes .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Pharmacological Studies

Pharmacological studies on similar compounds have shown promising results regarding their safety profiles and efficacy in preclinical models. These studies typically involve:

- In vitro assays to evaluate cytotoxicity and enzyme inhibition.

- In vivo models to assess therapeutic efficacy and pharmacokinetics.

常见问题

Q. Basic: What are the key steps in synthesizing (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. A common protocol includes:

Starting Material : (S)-Ethyl 2-amino-3-(4-aminophenyl)propanoate hydrochloride.

Protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) at room temperature.

Workup : Partition between water and CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Yield : ~95% as a colorless oil, confirmed by ¹H NMR .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : To verify stereochemistry and functional group integrity (e.g., Boc, ethyl ester, aromatic protons).

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+ at m/z 349.4).

- Chiral HPLC : To ensure enantiomeric purity, critical given the (S)-configuration .

Q. Basic: How do the Boc and ethyl ester groups influence reactivity?

Methodological Answer:

- Boc Group : Protects the amine during synthesis, enabling selective deprotection under acidic conditions (e.g., TFA) for downstream functionalization .

- Ethyl Ester : Enhances solubility in organic solvents and serves as a handle for hydrolysis to carboxylic acids in later stages .

Q. Advanced: How can enantioselective synthesis be optimized for this compound?

Methodological Answer:

- Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (S)-amino acids) to avoid racemization .

- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry during Boc protection and esterification steps.

- Catalysis : Explore asymmetric catalysis (e.g., organocatalysts) if racemization risks exist during synthesis .

Q. Advanced: What strategies are used to study its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Predict binding modes with enzymes/receptors using software like AutoDock, focusing on hydrogen bonds (amine group) and hydrophobic interactions (aromatic ring) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD) for targets like proteases or kinases.

- Fluorescence Quenching : Monitor conformational changes in target proteins upon compound binding .

Q. Advanced: How does stability under varying conditions (pH, temperature) affect experimental design?

Methodological Answer:

- pH Stability : Test degradation in buffers (pH 2–10) via HPLC. The Boc group is acid-labile, requiring neutral conditions for storage .

- Thermal Stability : Conduct accelerated stability studies (40–60°C) to determine shelf-life.

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. Advanced: How to resolve contradictions in reported purity vs. yield data?

Methodological Answer:

- Reproducibility Checks : Validate synthetic protocols across labs, noting solvent quality (e.g., anhydrous CH₂Cl₂) and catalyst batches.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or ester hydrolysis).

- Statistical Design : Apply DOE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) .

Q. Advanced: How does its reactivity compare to analogs with different substituents?

Methodological Answer:

Q. Advanced: What methodologies assess its enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays : Measure IC50 using fluorogenic substrates (e.g., for proteases) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS).

- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues .

属性

IUPAC Name |

ethyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUWRFUPGXSHNX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442887 | |

| Record name | Ethyl 4-amino-N-(tert-butoxycarbonyl)-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67630-01-7 | |

| Record name | Ethyl 4-amino-N-(tert-butoxycarbonyl)-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。